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Compound of Interest

Compound Name: 1-Dodecene, 12-iodo-

Cat. No.: B12545230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 1-Dodecene, 12-iodo-. Due to the limited availability of direct
experimental data for this specific compound, this guide synthesizes information from related
molecules, namely 1-dodecene and 1l-iodododecane, and established synthetic methodologies
for terminal iodoalkenes. This document is intended to serve as a foundational resource for
researchers interested in the potential applications of this functionalized long-chain alkene in
medicinal chemistry and material science.

Molecular Structure and Properties

1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring a terminal double bond and a
terminal iodine atom. The systematic IUPAC name for this compound is 12-iodododec-1-ene.
The structure combines the reactivity of an alpha-olefin with the synthetic versatility of a
primary alkyl iodide, making it an interesting, albeit not extensively studied, building block.

The molecular formula is C12H23I, and the calculated molecular weight is 294.21 g/mol . The
structure can be represented as:

CH2=CH-(CH2)9-CH2I

While specific experimental data for 1-Dodecene, 12-iodo- is not readily available in the
literature, its physical and chemical properties can be extrapolated from its constituent parts: 1-
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dodecene and the carbon-iodine bond.

Predicted Physicochemical Properties

The properties of 1-Dodecene, 12-iodo- are expected to be influenced by both the long alkyl

chain, which imparts lipophilicity, and the polar carbon-iodine bond. The terminal double bond

provides a site for various addition reactions.

Data Presentation

For comparative purposes, the known physical properties of the parent alkene, 1-dodecene,

and the corresponding saturated alkyl iodide, 1-iodododecane, are presented below. These

values provide a baseline for estimating the properties of 1-Dodecene, 12-iodo-.

Table 1: Physical Properties of 1-Dodecene

Property Value Reference
CAS Number 112-41-4 [1112][3][4]
Molecular Formula Cl12H24 [L1[2113][4]15]
Molecular Weight 168.32 g/mol [1112]1[5]
Melting Point -35°C [2][6]
Boiling Point 213 °C [2][6]
Density 0.75 g/mL [2]

Table 2: Physical Properties of 1-lodododecane
Property Value Reference
CAS Number 4292-19-7 [718]
Molecular Formula C12H25I [71[8]
Molecular Weight 296.23 g/mol [718]
IUPAC Name l-iodododecane [8]
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Based on these related compounds, the following properties for 1-Dodecene, 12-iodo- can be
anticipated:

Table 3: Predicted Properties of 1-Dodecene, 12-iodo-

Property Predicted Value Justification

Molecular Formula C12H23lI Based on chemical structure

) Calculated from molecular
Molecular Weight 294.21 g/mol
formula

The addition of a heavy iodine
N ) atom is expected to increase
Boiling Point >213°C - i
the boiling point compared to

1-dodecene.

The higher molecular weight

and the presence of iodine are
Density >0.75 g/mL expected to increase the

density compared to 1-

dodecene.

) ] Consistent with long-chain
N Insoluble in water; Soluble in
Solubility ] hydrocarbons and alkyl
organic solvents _
halides.

Experimental Protocols

While a specific, validated protocol for the synthesis of 1-Dodecene, 12-iodo- is not
documented, a plausible synthetic route can be designed based on established methods for
the synthesis of terminal iodoalkenes. A common strategy involves the hydroiodination of a
terminal alkyne or the functionalization of a terminal diene. A more direct approach could
involve the anti-Markovnikov hydroiodination of 1,11-dodecadiene.

Proposed Synthesis: Anti-Markovnikov Hydroiodination
of 1,11-Dodecadiene
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This proposed method involves the radical addition of hydrogen iodide to 1,11-dodecadiene.

The use of a radical initiator directs the iodine atom to the terminal carbon, away from the more

substituted position of the double bond.

Materials:

1,11-Dodecadiene

Hydrogen lodide (HI)

Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
Anhydrous, non-polar solvent (e.g., hexane or heptane)

Inert gas (e.g., Argon or Nitrogen)

Procedure:

Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and an inert gas inlet is charged with 1,11-dodecadiene and the anhydrous
solvent.

Initiation: The solution is purged with the inert gas. The radical initiator is then added to the
flask.

Hydroiodination: Gaseous hydrogen iodide is bubbled through the solution at a controlled
rate, or a solution of HI in a suitable solvent is added dropwise. The reaction mixture is
typically stirred at room temperature or gently heated to initiate the radical chain reaction.

Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the
starting material.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess
HI is neutralized by washing with a dilute agueous solution of sodium thiosulfate, followed by
a wash with brine.
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 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product is then purified by column
chromatography on silica gel to isolate the desired 1-Dodecene, 12-iodo-.

Characterization: The structure and purity of the synthesized compound would be confirmed
using standard analytical techniques, including:

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 3C): To confirm the connectivity
of atoms and the positions of the double bond and the iodine atom.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

« Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C=C
double bond and the C-I bond.

Mandatory Visualization
Proposed Synthetic Pathway for 1-Dodecene, 12-iodo-

Caption: Proposed synthetic route to 1-Dodecene, 12-iodo-.

General Experimental Workflow for Synthesis and
Characterization

Caption: A typical workflow for organic synthesis and analysis.

Potential Applications in Drug Development

While no specific biological activity or drug development applications for 1-Dodecene, 12-iodo-
have been reported, its structure suggests potential utility as a versatile intermediate in
medicinal chemistry. The terminal alkene can be used in various coupling reactions and
functional group transformations.[9] The terminal iodide is an excellent leaving group, making it
suitable for nucleophilic substitution reactions to introduce a wide range of functionalities.

The long lipophilic carbon chain could be exploited to improve the membrane permeability and
pharmacokinetic properties of drug candidates. Functionalized long-chain alkenes are of
interest in the development of novel lipids for drug delivery systems, such as liposomes and
lipid nanoparticles.
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Conclusion

1-Dodecene, 12-iodo- represents an intriguing yet underexplored molecule with potential as a
building block in organic synthesis and medicinal chemistry. This guide provides a foundational
understanding of its structure, predicted properties, and a plausible synthetic approach. Further
research is warranted to synthesize and characterize this compound and to explore its potential
applications in drug discovery and materials science. The methodologies and data presented
herein offer a starting point for researchers venturing into the study of this and related
functionalized long-chain olefins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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